

# Essential Safety and Logistical Information for Handling Fasiglifam Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Fasiglifam hemihydrate |           |
| Cat. No.:            | B595586                | Get Quote |

Disclaimer: This document provides guidance on the safe handling of **Fasiglifam hemihydrate** for research purposes. It is not a substitute for a formal Safety Data Sheet (SDS). A comprehensive, official SDS for **Fasiglifam hemihydrate** is not publicly available. The primary known hazard associated with this compound is potential drug-induced liver injury (DILI). All laboratory activities should be conducted following a thorough risk assessment and in accordance with institutional safety policies.

### **Hazard Identification and Mitigation**

**Fasiglifam hemihydrate** is an agonist of the G protein-coupled receptor 40 (GPR40). While it has not been assigned a formal GHS classification, its development was terminated in Phase III clinical trials due to concerns about liver safety. Therefore, it should be handled as a compound with known hepatotoxic potential.

### Primary Hazard:

Hepatotoxicity (Liver Injury): Studies have shown that Fasiglifam can cause liver injury. The
proposed mechanisms include the formation of a reactive acyl glucuronide metabolite,
inhibition of bile acid transporters, and mitochondrial toxicity.[1][2][3][4][5]

Precautionary Approach: Due to the known risk of liver toxicity, all handling procedures should aim to minimize exposure. Engineering controls, appropriate personal protective equipment, and strict adherence to standard laboratory safety protocols are mandatory.



## **Personal Protective Equipment (PPE)**

A risk assessment should be performed to determine the specific PPE requirements for the planned procedures. The following table outlines the recommended PPE for handling **Fasiglifam hemihydrate** powder and solutions.

| Operation                              | Required PPE                                                                                                                                                                                         | Rationale                                                                      |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Handling Powder (weighing, aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- Respiratory Protection (e.g., N95 respirator or use of a chemical fume hood) | To prevent inhalation of the powder and to protect skin and eyes from contact. |
| Handling Solutions                     | <ul> <li>Disposable Nitrile Gloves-<br/>Lab Coat- Safety Goggles or<br/>Safety Glasses with side<br/>shields</li> </ul>                                                                              | To protect skin and eyes from splashes.                                        |

**Engineering Controls** 

| Control Measure  | Recommendation                                                                                                                        |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Ventilation      | All work with Fasiglifam hemihydrate powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the laboratory where Fasiglifam hemihydrate is handled.            |

## **Physical and Chemical Properties**



| Property         | Value                                                                                                                                        |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula | C58H66O15S2 (as hemihydrate)[6]                                                                                                              |
| Molecular Weight | 1067.3 g/mol (as hemihydrate)[6]                                                                                                             |
| Appearance       | Solid (form not specified)                                                                                                                   |
| Solubility       | Information on solubility in common laboratory solvents is not readily available. It is recommended to perform small-scale solubility tests. |

**Storage and Handling** 

| <u> Ctorage arra rramaning</u> |                                                                                                                                                                     |  |
|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Parameter                      | Recommendation                                                                                                                                                      |  |
| Storage Conditions             | Store in a tightly sealed container in a cool, dry, and dark place.                                                                                                 |  |
| Incompatible Materials         | No specific incompatibilities have been identified. Avoid strong oxidizing agents.                                                                                  |  |
| General Handling               | - Avoid generating dust Avoid contact with skin, eyes, and clothing Wash hands thoroughly after handling Use dedicated equipment and clean it thoroughly after use. |  |

## **Accidental Release and Exposure Procedures**



| Scenario     | Procedure                                                                                                                                                                                                                                                                                                                                                                                                                             |
|--------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Spill        | 1. Evacuate the immediate area.2. Wear appropriate PPE (see Section 2).3. For small powder spills, gently cover with a damp paper towel to avoid raising dust and then wipe up. For larger spills, use an absorbent material suitable for chemical spills.4. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.5. Collect all contaminated materials in a sealed container for proper disposal. |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and plenty of water for at least 15 minutes.3. Seek medical attention if irritation persists.                                                                                                                                                                                                                                                         |
| Eye Contact  | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.                                                                                                                                                                                                                      |
| Inhalation   | Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention.                                                                                                                                                                                                                                                                                                                              |
| Ingestion    | Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.                                                                                                                                                                                                                                                                                                                                                 |

### **Disposal Plan**

Dispose of **Fasiglifam hemihydrate** and any contaminated materials in accordance with local, state, and federal regulations. As a research chemical with no formal hazardous waste classification, the following general guidelines apply:

 Unused Material: Collect in a clearly labeled, sealed container. Consult with your institution's environmental health and safety (EHS) department for guidance on disposal as chemical waste.



- Contaminated Labware and PPE: Double-bag contaminated disposable items (e.g., gloves, wipes) and dispose of them as solid waste, or as directed by your institution's EHS department.
- Solutions: The disposal of solutions will depend on the solvent used. Consult your
  institution's EHS guidelines for the disposal of chemical waste. Do not pour solutions down
  the drain unless explicitly permitted by your institution for the specific solvent and
  concentration.

## **Experimental Protocols and Visualizations**

Mechanism of Action: GPR40 Signaling Pathway

Fasiglifam is an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7][8] Its primary action is to potentiate glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.[7][9] The signaling cascade is initiated by the binding of Fasiglifam to GPR40, which is coupled to a Gq protein. This activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. DAG activates Protein Kinase C (PKC). Both pathways contribute to the potentiation of insulin secretion.[7][10]



Click to download full resolution via product page

Caption: GPR40 Signaling Pathway of Fasiglifam.

Experimental Workflow: Handling and Preparation of **Fasiglifam Hemihydrate** for In Vitro Studies



This workflow outlines the key steps for safely preparing a stock solution of **Fasiglifam hemihydrate** for use in cell-based assays.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasiglifam hemihydrate | C58H66O15S2 | CID 57339446 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Essential Safety and Logistical Information for Handling Fasiglifam Hemihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595586#personal-protective-equipment-for-handling-fasiglifam-hemihydrate]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com